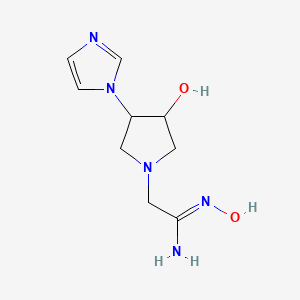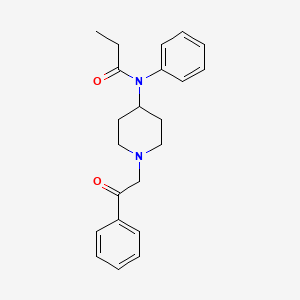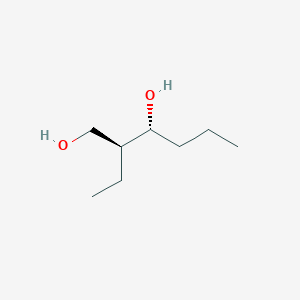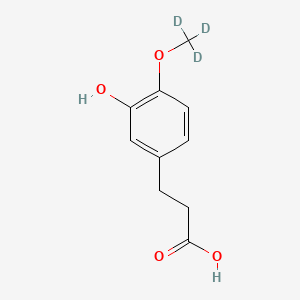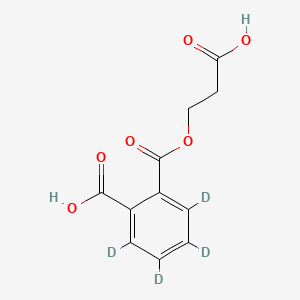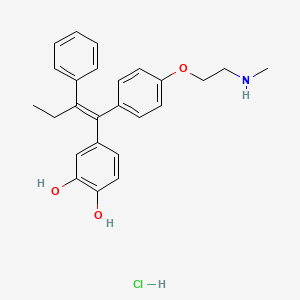
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride(Z,E mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture): is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is significant in the field of neurology and oncology research due to its role as a protein kinase C inhibitor and anti-angiogenetic factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) typically involves the demethylation of Tamoxifen followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: This involves the replacement of functional groups with other atoms or groups, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metals are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is used as a reference standard and in the study of reaction mechanisms involving SERMs .
Biology: In biological research, this compound is utilized to study its effects on protein kinase C and its role in cellular signaling pathways .
Medicine: In medical research, it is investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer, due to its anti-angiogenetic properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors and related pathways .
Mechanism of Action
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) exerts its effects primarily through the inhibition of protein kinase C, which plays a crucial role in cell signaling and proliferation. By inhibiting this enzyme, the compound can disrupt various cellular processes, including angiogenesis and tumor growth. The molecular targets include estrogen receptors and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
4-Hydroxytamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Endoxifen: A potent metabolite of Tamoxifen with enhanced anti-estrogenic effects.
Uniqueness: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is unique due to its specific demethylated and hydroxylated structure, which imparts distinct biochemical properties. Its ability to inhibit protein kinase C and its role as an anti-angiogenetic factor set it apart from other similar compounds .
Properties
Molecular Formula |
C25H28ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C25H27NO3.ClH/c1-3-22(18-7-5-4-6-8-18)25(20-11-14-23(27)24(28)17-20)19-9-12-21(13-10-19)29-16-15-26-2;/h4-14,17,26-28H,3,15-16H2,1-2H3;1H/b25-22+; |
InChI Key |
NPBPSJLXVIDOBU-OSMRDGEFSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)O)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


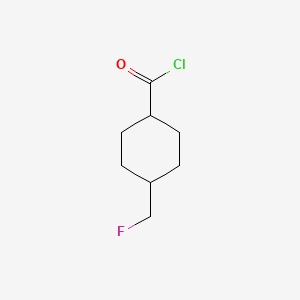
![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

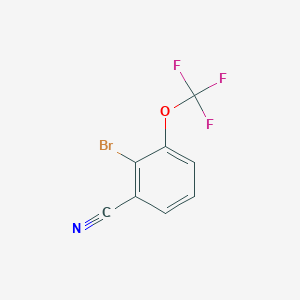
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
